2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative with a 2-chlorophenyl substituent at the 5-position of the triazole ring and a 2,4-dimethylphenyl acetamide group linked via a sulfanyl bridge. Its molecular formula is C₁₉H₁₉ClN₅OS, with a molecular weight of 400.9 g/mol.
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-7-8-15(12(2)9-11)21-16(25)10-26-18-23-22-17(24(18)20)13-5-3-4-6-14(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBNWNMYVIQGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (CAS No. 665017-48-1) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a triazole ring and is noted for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
- Molecular Formula : C16H20ClN5OS
- Molecular Weight : 365.88 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The triazole moiety can inhibit enzymes or receptors, potentially leading to the disruption of cellular pathways involved in proliferation and survival of cancer cells or pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . For instance, a related compound demonstrated significant anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of 16.782 µg/mL . This suggests that similar triazole compounds may exhibit comparable efficacy.
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial and fungal strains. In vitro studies indicate that triazole derivatives can inhibit the growth of pathogens by interfering with their metabolic processes .
Case Studies
- Hepatocellular Carcinoma : A study evaluated the effects of various triazole derivatives on HepG2 cells, revealing that modifications in the molecular structure could enhance cytotoxicity . The introduction of electron-withdrawing groups was shown to increase potency.
- Antimicrobial Screening : Another study focused on the antimicrobial properties of related triazole compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria . The presence of a chlorophenyl group was noted to contribute positively to the antimicrobial efficacy.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring and the acetamide moiety, impacting molecular weight, solubility, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Acetamide Groups : The 2,4-dimethylphenyl group in the target compound is less bulky than Analog 3’s 4-butylphenyl, which may improve solubility .
- Molecular Weight : Analog 4, with a carbazole moiety, has the highest molecular weight (543.4 g/mol), likely reducing oral bioavailability compared to the target compound .
SAR Insights :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound may enhance metabolic stability compared to Analog 5’s 2-hydroxyphenyl, which improves binding affinity but may reduce half-life .
- Bulkier Substituents : Analog 3’s 4-butylphenyl group increases lipophilicity but may hinder target engagement compared to the target’s 2,4-dimethylphenyl .
Crystallographic and Computational Insights
- Crystallography : Analog 1 and Analog 4 were characterized using SHELX software, confirming planar amide groups critical for intermolecular hydrogen bonding (e.g., N–H⋯O interactions) .
- Docking Studies : Analog 5 (AM31) showed high binding energy (-9.2 kcal/mol) to HIV-1 reverse transcriptase, attributed to the hydroxyphenyl group’s interaction with Lys101 and Tyr318 residues . The target compound’s chloro group may exhibit similar polar interactions but with reduced potency compared to hydroxyl analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
